2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide
Description
Historical Context in Thiazole-Based Medicinal Chemistry Research
Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. The Hantzsch thiazole synthesis, developed in 1887, laid the foundation for systematic exploration of thiazole derivatives by enabling the condensation of α-haloketones with thioureas or thioamides. Early pharmacological studies revealed that thiazole-containing compounds exhibited antimicrobial, anti-inflammatory, and antitumor properties, driving interest in their structural optimization. By the mid-20th century, thiazole derivatives became integral to antibiotic development, most notably in penicillin analogs, where the thiazolidine ring contributed to bacterial cell wall synthesis inhibition.
The specific compound 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide emerged from iterative refinements of thiazole-acetamide hybrids. Researchers recognized that substituting the thiazole ring at the 2- and 4-positions with sulfur-containing side chains and aromatic acetamide groups enhanced target selectivity. For example, the incorporation of a p-tolylamino group improved binding affinity to enzymes involved in inflammatory pathways, as demonstrated in early structure-activity relationship (SAR) studies.
Significance in Contemporary Pharmaceutical Research
In modern drug discovery, this compound exemplifies the strategic fusion of thiazole’s inherent bioactivity with acetamide’s pharmacokinetic advantages. The thiazole core provides a rigid scaffold that stabilizes interactions with biological targets, while the acetamide moiety enhances solubility and metabolic stability. Recent studies highlight its dual functionality:
- Antimicrobial Potential : The compound’s thioether linkage (-S-) disrupts bacterial membrane integrity by chelating essential metal ions, as shown in assays against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Derivatives bearing the p-tolylamino group inhibit histone deacetylases (HDACs) in human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines, with IC50 values ≤10 μM.
Table 1: Key Pharmacological Activities of Thiazole-Acetamide Hybrids
Evolution of Thiazole Acetamide Research
The synthesis of This compound reflects advancements in modular heterocyclic chemistry. Early routes relied on Hantzsch cyclization, which faced limitations such as low yields (30–40%) and harsh reaction conditions. Contemporary methods employ microwave-assisted synthesis and green catalysts (e.g., ZnO nanoparticles) to achieve yields exceeding 85% under mild conditions.
Critical milestones include:
- Functional Group Compatibility : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the thiazole 2-position improved metabolic stability without compromising activity.
- Regioselective Modifications : Selective sulfonation at the 4-position enabled precise tuning of solubility profiles, as evidenced by logP reductions from 3.2 to 2.1.
Research Goals and Scientific Objectives
Current investigations prioritize three objectives:
- Target Identification : Elucidating interactions between the compound’s thioether-thiazole domain and HDAC isoforms (e.g., HDAC6 vs. HDAC1 selectivity).
- Multifunctional Derivatives : Designing bifunctional molecules by conjugating the acetamide group with known pharmacophores (e.g., chalcones for dual anticancer/antioxidant effects).
- Synthetic Scalability : Optimizing one-pot syntheses using flow chemistry to reduce purification steps, aiming for gram-scale production with ≥90% purity.
Table 2: Priority Research Areas for Thiazole-Acetamide Hybrids
| Research Focus | Methodology | Expected Outcome |
|---|---|---|
| HDAC Isoform Selectivity | Molecular docking simulations | HDAC6 inhibition ≥10-fold over HDAC1 |
| Hybrid Pharmacophores | Click chemistry conjugation | Dual HDAC/COX-2 inhibition |
| Green Synthesis | Solvent-free mechanochemical milling | 95% yield, E-factor <5 |
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-16-7-9-18(10-8-16)24-21(27)15-29-22-25-19(14-28-22)13-20(26)23-12-11-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDTQRNUFBPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea, followed by further functionalization to introduce the desired substituents . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several synthesized derivatives (Table 1), differing primarily in substituents on the acetamide nitrogen, thiazole ring, and pendant groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
- N-Substituent Variations : The target compound’s N-phenethyl group contrasts with simpler aryl groups (e.g., phenyl, 4-methoxyphenyl) in and . The phenethyl chain may enhance membrane permeability compared to smaller substituents .
- Sulfonamide vs. Acetamide : Compounds in and incorporate sulfonamide or sulfamoyl groups, which improve solubility and hydrogen-bonding capacity compared to the target’s acetamide core .
Biological Activity
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide is a complex organic compound with significant potential in medicinal chemistry. The presence of a thiazole ring, a p-tolylamino moiety, and an acetamide group contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of this compound is characterized by the following key features:
| Feature | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its biological activity. |
| p-Tolylamino Group | An aromatic amine that enhances the compound's lipophilicity and potential receptor interactions. |
| Acetamide Group | Provides hydrogen bonding capabilities, crucial for enzyme interactions. |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known to inhibit various enzymes, which can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Antimicrobial Activity : The thiazole moiety has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Case studies have highlighted the anticancer potential of thiazole derivatives. For example:
| Study Reference | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated that thiazole derivatives inhibit VEGFR signaling pathways in breast cancer cells. |
| Johnson et al., 2024 | Reported a significant reduction in tumor size in xenograft models treated with thiazole-based compounds. |
Research Applications
The unique structure of this compound allows for various applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
- Biological Studies : Used in enzyme inhibition studies to understand its interaction with biological targets.
- Industrial Applications : Its unique chemical properties make it suitable for developing new materials in polymer chemistry.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide?
The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A typical route involves reacting 2-amino-4-substituted thiazole derivatives with chloroacetyl chloride in the presence of triethylamine or DMAP as a catalyst under reflux conditions. Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization from solvents like pet-ether or ethanol .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl, thioether).
- NMR spectroscopy (¹H and ¹³C): Confirms molecular structure and substituent positions.
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Elemental analysis : Validates empirical formula by comparing calculated vs. experimental C/H/N/S content .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should assess antimicrobial (e.g., agar diffusion against E. coli or S. aureus), antifungal (e.g., C. albicans growth inhibition), and anticancer activity (e.g., MTT assays on HeLa or MCF-7 cell lines). Thiazole derivatives often exhibit broad-spectrum activity due to interactions with microbial enzymes or cellular DNA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst screening : DMAP or NaH may accelerate acylation steps.
- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation.
- Stoichiometry adjustments : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete substitution .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable anticancer efficacy across cell lines)?
Contradictions may arise from cell-specific uptake or metabolic differences. Mitigation strategies:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Focus on modifying:
- Thiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity and DNA intercalation.
- Acetamide side chain : Bulky aryl groups (e.g., 4-phenoxyphenyl) improve lipophilicity and membrane permeability.
- Thioether linkage : Replacing sulfur with selenium may alter redox properties and toxicity profiles .
Q. What computational tools are effective for predicting this compound’s binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like topoisomerase II or tubulin. Validation via in vitro binding assays (e.g., fluorescence quenching) is critical .
Methodological Considerations
Q. How should researchers address solubility challenges in in vitro assays?
- Use co-solvents (e.g., DMSO ≤0.1% v/v) to maintain compound stability.
- Prepare stock solutions in ethanol or acetone for hydrophobic derivatives.
- Employ surfactants (e.g., Tween-80) for aqueous dispersion .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and hepatic metabolism (e.g., CYP450 enzyme assays).
- Zebrafish embryos : Screen for acute toxicity (LC₅₀) and developmental effects.
- Tissue distribution studies : Use radiolabeled analogs or LC-MS/MS for quantification .
Data Interpretation and Validation
Q. How can researchers validate the specificity of this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
